N-Fmoc-3-amino-4-(4-tert-butoxy-phenyl)-butyric acid

Peptide Synthesis Solid-Phase Synthesis Side-Chain Protection

N-Fmoc-3-amino-4-(4-tert-butoxy-phenyl)-butyric acid, also identified as Fmoc-β-Homotyr(tBu)-OH (CAS 219967-69-8), is an orthogonally protected β-homotyrosine derivative employed as a building block in solid-phase peptide synthesis (SPPS). The compound contains an Fmoc-protected amine and a tert-butyl ether-protected phenol.

Molecular Formula C29H31NO5
Molecular Weight 473.6 g/mol
Cat. No. B15201248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-3-amino-4-(4-tert-butoxy-phenyl)-butyric acid
Molecular FormulaC29H31NO5
Molecular Weight473.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C29H31NO5/c1-29(2,3)35-21-14-12-19(13-15-21)16-20(17-27(31)32)30-28(33)34-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26H,16-18H2,1-3H3,(H,30,33)(H,31,32)
InChIKeyPAFSELQEYJTCCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Fmoc-3-amino-4-(4-tert-butoxy-phenyl)-butyric acid Procurement Guide: Differentiating a Protected β-Tyrosine Building Block


N-Fmoc-3-amino-4-(4-tert-butoxy-phenyl)-butyric acid, also identified as Fmoc-β-Homotyr(tBu)-OH (CAS 219967-69-8), is an orthogonally protected β-homotyrosine derivative employed as a building block in solid-phase peptide synthesis (SPPS). The compound contains an Fmoc-protected amine and a tert-butyl ether-protected phenol . This structure is designed for selective deprotection during peptide assembly, enabling the introduction of a β-amino acid residue with a masked tyrosine side chain. The tert-butyl ether protection is stable under the basic conditions used for Fmoc removal but cleaves under acidic conditions, allowing on-resin modification or final deprotection .

Why N-Fmoc-3-amino-4-(4-tert-butoxy-phenyl)-butyric acid Cannot Be Freely Substituted with Common Analogs


This compound integrates three structural features—an Fmoc cap, a β-amino acid backbone, and a tert-butyl ether side chain—that together constitute a unique orthogonal protection and scaffold strategy not simultaneously present in simpler analogs such as Fmoc-Tyr(tBu)-OH or unprotected Fmoc-β-homotyrosine. Replacing it with an analog lacking the tert-butyl group risks uncontrolled acylation at the phenolic oxygen during chain assembly, while substituting with an α-amino acid analog abolishes the backbone-extended scaffold that imparts altered conformational and proteolytic stability profiles . The accompanying quantitative evidence details the measurable consequences of these differences.

Differentiation Evidence for N-Fmoc-3-amino-4-(4-tert-butoxy-phenyl)-butyric acid: Quantitative Comparisons


Side-Chain Acylation Prevention During Solid-Phase Coupling

When tyrosine or homotyrosine residues are used without phenolic protection during Fmoc-SPPS, the exposed hydroxyl competes for activated ester, consuming reagent and generating acylated side products. The tert-butyl ether on N-Fmoc-3-amino-4-(4-tert-butoxy-phenyl)-butyric acid completely blocks this side reaction. For the structurally analogous Fmoc-Tyr(tBu)-OH, it has been established that none of the activated amino acid is wasted on unproductive tyrosine side-chain acylation, and all potential side products arising from phenolic acylation are eliminated . In contrast, unprotected Fmoc-tyrosine yields unwanted O-acyl adducts during standard HBTU/HOBt couplings, reducing crude peptide purity by 5–15% depending on sequence context [1].

Peptide Synthesis Solid-Phase Synthesis Side-Chain Protection

Proteolytic Stability Conferred by the β-Amino Acid Backbone

Extension of the carbon backbone by one methylene unit in β-homotyrosine substantially increases resistance to protease degradation. In a direct comparison of angiotensin II analogs, the [1-Sar,4-β-homotyrosine] analog exhibited very little or no degradation upon incubation with chymotrypsin for up to 3 hours, whereas the native angiotensin II sequence underwent rapid proteolysis [1]. While this study used the unprotected β-homotyrosine residue, the Fmoc/tBu-protected building block described herein is precisely the synthetic intermediate required to incorporate such a resistance-conferring residue into peptide sequences via Fmoc-SPPS.

Proteolytic Stability Beta-Amino Acids Peptide Therapeutics

Orthogonal Deprotection Enables Selective On-Resin Modification

The Fmoc group is cleaved by 20% piperidine in DMF (t₁/₂ ≈ 2–6 min), while the tert-butyl ether remains fully intact under these conditions and requires 95% TFA for cleavage (t₁/₂ ≈ 30–60 min) [1]. This orthogonality permits sequential deprotection: the Fmoc can be removed for chain elongation while the protected phenol is preserved for later acid-catalyzed liberation. In contrast, analogs such as Fmoc-β-homotyrosine (unprotected) offer no such stepwise control; the phenol is exposed from the outset, susceptible to modification at every subsequent coupling step.

Orthogonal Protection Solid-Phase Peptide Synthesis On-Resin Modification

Consistent High Chemical Purity Specification (≥98% HPLC)

Commercially available N-Fmoc-3-amino-4-(4-tert-butoxy-phenyl)-butyric acid is routinely supplied at ≥98.0% purity by HPLC . This specification exceeds the typical minimum of 95% for general-purpose Fmoc-β-homotyrosine analogs from some suppliers . Higher starting purity reduces the burden of pre-synthesis characterization and minimizes the incorporation of deletion sequences into the final peptide product.

Purity Specification Quality Control Reproducibility

Limited Direct Comparative Potency Data in Published Biological Assays

A systematic search of published literature (PubMed, patents) revealed no head-to-head comparative IC₅₀/KI data for N-Fmoc-3-amino-4-(4-tert-butoxy-phenyl)-butyric acid versus its closest structural analogs in enzyme inhibition or binding assays. The compound has been annotated as a competitive inhibitor of the SH2 domain of SHP-2 in some chemical databases, but the original research data supporting this claim could not be located in peer-reviewed publications . Similarly, while Fmoc-amino acids as a class exhibit selective butyrylcholinesterase (BChE) inhibition with KI values in the low micromolar range (0.5–10 µM) [1], the specific contribution of the tert-butoxy-phenyl substituent on the β-homotyrosine scaffold to BChE inhibition has not been quantified in published studies. This evidence gap should be considered when selecting this compound for biological screening programs.

Biological Activity Butyrylcholinesterase SH2 Domain

Application Scenarios for N-Fmoc-3-amino-4-(4-tert-butoxy-phenyl)-butyric acid Derived from Evidence


Synthesis of Protease-Resistant β-Peptide Foldamers and Stapled Peptides

The β-homotyrosine scaffold provided by this building block introduces a backbone methylene extension that has been experimentally demonstrated to confer near-complete resistance to chymotrypsin degradation for at least 3 hours [1]. Researchers aiming to construct β-peptide foldamers, helix-stabilized macrocycles, or protease-stable biological probes should prioritize this protected building block as the direct synthetic entry point for incorporating the resistance-conferring β-homotyrosine residue.

Long or Aggregation-Prone Peptide Sequences Requiring High Coupling Efficiency

For challenging sequences where every coupling inefficiency cumulatively reduces overall yield, the tert-butyl ether protection eliminates phenolic acylation side reactions that otherwise consume 5–15% of activated amino acid reagent and introduce difficult-to-separate byproducts [1]. The ≥98% HPLC purity specification further ensures that the starting building block does not contribute to the deletion-sequence burden .

Orthogonal On-Resin Post-Translational Modification Studies

The orthogonal Fmoc/tBu protecting group pair enables complete chemical differentiation: the Fmoc group is removed with piperidine for peptide-chain elongation, while the tert-butyl ether remains stable until final TFA cleavage [1]. This selectivity supports on-resin chemoselective reactions at the phenol position—including sulfation, phosphorylation, or glycosylation—after the full peptide sequence has been assembled, providing a synthetic flexibility not achievable with unprotected phenolic analogs.

Preliminary Screening for SH2 Domain or BChE Inhibition

Although published comparative bioactivity data are absent, the Fmoc-amino acid chemotype has established butyrylcholinesterase (BChE) inhibitory activity (KI values in the 0.5–10 µM range) [1], and this compound has been annotated as an SH2 domain binder . Research groups investigating phosphatase or cholinesterase targets may procure small quantities for in-house screening, with the understanding that potency differentiation relative to simpler Fmoc-amino acids remains to be experimentally established.

Quote Request

Request a Quote for N-Fmoc-3-amino-4-(4-tert-butoxy-phenyl)-butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.